(R)-4-(3-Bromo-4-methyl-benzyl)-3-methyl-morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(3-Bromo-4-methyl-benzyl)-3-methyl-morpholine is a chiral morpholine derivative. Morpholine derivatives are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of a bromine atom and a methyl group on the benzyl ring, along with the chiral center, makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-Bromo-4-methyl-benzyl)-3-methyl-morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methylbenzyl chloride and ®-3-methylmorpholine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. A suitable solvent, such as dichloromethane or toluene, is used to dissolve the reactants.
Reaction Mechanism: The reaction proceeds via nucleophilic substitution, where the nitrogen atom of ®-3-methylmorpholine attacks the electrophilic carbon of 3-bromo-4-methylbenzyl chloride, resulting in the formation of ®-4-(3-Bromo-4-methyl-benzyl)-3-methyl-morpholine.
Industrial Production Methods
In an industrial setting, the synthesis of ®-4-(3-Bromo-4-methyl-benzyl)-3-methyl-morpholine may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-4-(3-Bromo-4-methyl-benzyl)-3-methyl-morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, and primary amines are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield products such as 4-(3-bromo-4-methylbenzyl)-3-methylmorpholine N-oxide.
Reduction: Reduction may yield products such as 4-(3-methylbenzyl)-3-methylmorpholine.
Substitution: Substitution may yield products such as 4-(3-azido-4-methylbenzyl)-3-methylmorpholine.
Scientific Research Applications
®-4-(3-Bromo-4-methyl-benzyl)-3-methyl-morpholine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological targets.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ®-4-(3-Bromo-4-methyl-benzyl)-3-methyl-morpholine involves its interaction with specific molecular targets. The bromine atom and the chiral center play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(3-Bromo-4-methyl-benzyl)-3-methyl-morpholine: The enantiomer of the compound, which may have different biological activities and properties.
4-(3-Bromo-4-methyl-benzyl)-morpholine: Lacks the methyl group on the morpholine ring, which may affect its reactivity and applications.
4-(3-Bromo-benzyl)-3-methyl-morpholine: Lacks the methyl group on the benzyl ring, which may influence its chemical and biological properties.
Uniqueness
®-4-(3-Bromo-4-methyl-benzyl)-3-methyl-morpholine is unique due to its specific substitution pattern and chiral center. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3R)-4-[(3-bromo-4-methylphenyl)methyl]-3-methylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-10-3-4-12(7-13(10)14)8-15-5-6-16-9-11(15)2/h3-4,7,11H,5-6,8-9H2,1-2H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVIXSLHTAYMOG-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CC2=CC(=C(C=C2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1CC2=CC(=C(C=C2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.